"physicochemical properties of Methyl 4-chloro-2-(chlorosulfonyl)benzoate"
"physicochemical properties of Methyl 4-chloro-2-(chlorosulfonyl)benzoate"
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-chloro-2-(chlorosulfonyl)benzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data with practical insights into its handling, reactivity, and application, ensuring a robust understanding for laboratory and process scale-up operations.
Core Molecular Identity and Structure
Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS Number: 85392-01-4) is a bifunctional organic compound of significant interest in the pharmaceutical and agrochemical sectors.[1] Its structure incorporates a methyl ester and a highly reactive chlorosulfonyl group on a chlorinated benzene ring, making it a versatile scaffold for chemical synthesis.[1]
Key Identifiers:
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IUPAC Name: methyl 4-chloro-2-(chlorosulfonyl)benzoate[2][3]
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InChI Key: AKVPERSFJZUJKD-UHFFFAOYSA-N[2]
Caption: 2D Structure of Methyl 4-chloro-2-(chlorosulfonyl)benzoate.
Core Physicochemical & Stability Data
The utility of a chemical intermediate is fundamentally dictated by its physical properties. These parameters influence storage, handling, reaction conditions, and purification strategies.
| Property | Value | Source |
| Physical Form | Solid[1][2] | Sigma-Aldrich[2], Guidechem[1] |
| Purity | ≥98% (typical commercial grade) | Sigma-Aldrich[2] |
| XLogP3 | 3.1 | PubChem[3] |
| Storage Temperature | 2-8°C, Inert Atmosphere[2] | Sigma-Aldrich[2] |
| Solubility | Soluble in organic solvents | Guidechem[1] |
| Stability | Stable under recommended storage conditions. Reacts with water.[4][5][6] | LGC Standards[4], Thermo Fisher[5] |
| Incompatibility | Strong oxidizing agents, strong bases, water.[4][6] | LGC Standards[4], Fisher Scientific[6] |
The solid state of this compound simplifies handling compared to volatile liquids, although its corrosive nature requires precautions.[2][5] The recommended storage condition—refrigerated and under an inert atmosphere—is a direct consequence of the moisture-sensitive chlorosulfonyl group.[2][7] Exposure to atmospheric moisture will lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering the material useless for its primary synthetic applications.
Reactivity and Synthetic Versatility
The synthetic power of Methyl 4-chloro-2-(chlorosulfonyl)benzoate stems from its two distinct reactive sites, which can be addressed sequentially.
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Electrophilic Sulfonyl Chloride (-SO₂Cl): This is the most reactive site. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its use in building complex molecules.[8]
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Reaction with Amines: Forms highly stable sulfonamide linkages, a privileged functional group in a vast number of pharmaceuticals.[8]
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Reaction with Alcohols/Phenols: Yields sulfonate esters, which are also important in medicinal chemistry and can serve as leaving groups in further transformations.[8]
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Methyl Ester (-COOCH₃): This group is less reactive than the sulfonyl chloride and typically requires more forceful conditions to react. It can undergo hydrolysis to the carboxylic acid or amidation to form an amide, allowing for secondary functionalization after the sulfonyl chloride has been reacted.[8]
This differential reactivity allows chemists to use the compound as a molecular scaffold, building out complexity in a controlled, stepwise manner.
Caption: Synthetic utility of Methyl 4-chloro-2-(chlorosulfonyl)benzoate.
This compound is a crucial intermediate for creating libraries of novel compounds for screening in drug discovery programs, particularly in the development of carbonic anhydrase inhibitors and herbicides.[8][9]
Analytical Characterization Protocol: Purity Assessment by RP-HPLC
Ensuring the purity of starting materials is a non-negotiable aspect of chemical synthesis. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for assessing the purity of this compound. The following is a field-proven, self-validating protocol.
Objective: To determine the purity of Methyl 4-chloro-2-(chlorosulfonyl)benzoate and identify potential hydrolysis-related impurities.
Methodology:
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Instrumentation:
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Agilent 1200 system or equivalent, equipped with a UV detector.[10]
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Causality: TFA is used to acidify the mobile phase, ensuring sharp, symmetrical peaks by protonating any free silanol groups on the column and suppressing the ionization of acidic impurities like the sulfonic acid hydrolysis product.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
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Dissolve and dilute to the mark with Acetonitrile. This creates a 1 mg/mL stock solution.
-
Further dilute 100 µL of the stock solution into 900 µL of a 50:50 Acetonitrile:Water mixture to create a 0.1 mg/mL working solution.
-
Causality: The final dilution into a weaker solvent than the injection solvent (pure acetonitrile) helps prevent peak distortion.
-
-
Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection Wavelength: 254 nm.[10]
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Column Temperature: 30 °C.
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Gradient Elution:
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0-2 min: 50% B
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2-15 min: 50% to 95% B
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15-17 min: 95% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
Causality: A gradient method is employed to ensure that both the relatively polar hydrolysis impurity and the nonpolar parent compound are eluted with good peak shape within a reasonable runtime.
-
-
Data Analysis:
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Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The primary hydrolysis impurity (sulfonic acid) is expected to have a significantly shorter retention time due to its increased polarity.
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Safety, Handling, and Storage Workflow
Methyl 4-chloro-2-(chlorosulfonyl)benzoate is classified as a corrosive substance that causes severe skin burns and eye damage.[3][5] It reacts with water, potentially liberating toxic gas.[5] A rigorous and systematic approach to handling is mandatory.
GHS Hazard Information:
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Pictogram: GHS05 (Corrosion)[2]
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Signal Word: Danger[2]
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Hazard Statements: H314 (Causes severe skin burns and eye damage)[5], H315 (Causes skin irritation)[3], H318 (Causes serious eye damage)[3]
Caption: Mandatory safe handling workflow for corrosive and reactive solids.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[4][5]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]
References
-
Methyl 4-chloro-2-(chlorosulfonyl)benzoate | C8H6Cl2O4S | CID 3020661. (n.d.). PubChem. Retrieved from [Link]
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Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388. (n.d.). PubChem. Retrieved from [Link]
-
Methyl 4-Chloro-2-methylbenzoate | C9H9ClO2 | CID 22349978. (n.d.). PubChem. Retrieved from [Link]
-
Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. Organic Process Research & Development, 20(10), 1788-1793. Retrieved from [Link]
- Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. (2021). Google Patents.
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Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839. (n.d.). PubChem. Retrieved from [Link]
- Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (2015). Google Patents.
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Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. (2016). ACS Publications. Retrieved from [Link]
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Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 23(8), 941-965. Retrieved from [Link]
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Žukauskas, A., Čapkauskaitė, E., Paketurytė-Latvė, V., Smirnov, A., Stancaitis, L., Mickevičiūtė, A., ... & Matulienė, J. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 22(25), 13673. Retrieved from [Link]
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RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Retrieved from [Link]
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